An In-depth Technical Guide to Ethyl (diethoxyphosphoryl)acetate for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Ethyl (diethoxyphosphoryl)acetate for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Phosphorus Workhorse in Modern Synthesis
In the landscape of modern organic chemistry, particularly within the realm of pharmaceutical and agrochemical development, the strategic formation of carbon-carbon double bonds with high stereocontrol is of paramount importance. Among the arsenal of reagents available to the synthetic chemist, phosphonates stand out for their reliability and versatility. This guide focuses on a cornerstone reagent in this class: Ethyl (diethoxyphosphoryl)acetate, also widely known as Triethyl phosphonoacetate. With the Chemical Abstracts Service (CAS) number 867-13-0 , this compound is a pivotal player in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for the synthesis of alkenes, predominantly with E-stereoselectivity.[1][2][3]
Phosphonates, as stable bioisosteres of phosphates, are of significant interest in medicinal chemistry.[2][3] They are integral to the design of enzyme inhibitors, antiviral drugs, and bone-targeting agents, where the P-C bond offers enhanced stability against metabolic degradation compared to the P-O bond of natural phosphates.[4] This guide will provide an in-depth exploration of Ethyl (diethoxyphosphoryl)acetate, from its fundamental properties and synthesis to its mechanistic role in the celebrated HWE reaction and its broader implications in drug discovery. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive and practical understanding of this indispensable synthetic tool.
Physicochemical Properties of Ethyl (diethoxyphosphoryl)acetate
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in the laboratory. Ethyl (diethoxyphosphoryl)acetate is a colorless to light yellow liquid with a characteristically strong odor.[5] Below is a table summarizing its key physicochemical data.
| Property | Value | Source(s) |
| CAS Number | 867-13-0 | [6] |
| Molecular Formula | C₈H₁₇O₅P | [6] |
| Molecular Weight | 224.19 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 142-145 °C at 9 mmHg | [7] |
| Density | 1.13 g/mL at 25 °C | [7] |
| Refractive Index (n²⁰/D) | 1.431 | [7] |
| Solubility | Slightly miscible with water. Soluble in many organic solvents. | [7] |
| Flash Point | > 105 °C (> 221 °F) | [5] |
Synthesis of Ethyl (diethoxyphosphoryl)acetate: The Michaelis-Arbuzov Reaction
The most common and efficient method for the synthesis of Ethyl (diethoxyphosphoryl)acetate is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite, in this case, triethyl phosphite, with an alkyl halide, typically ethyl chloroacetate or ethyl bromoacetate. The reaction proceeds via a nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium intermediate which then undergoes dealkylation to yield the final phosphonate product.
Reaction Mechanism: Michaelis-Arbuzov Reaction
Caption: Mechanism of the Michaelis-Arbuzov reaction for the synthesis of Ethyl (diethoxyphosphoryl)acetate.
Experimental Protocol: Synthesis of Ethyl (diethoxyphosphoryl)acetate
This protocol is a representative example of the Michaelis-Arbuzov reaction for preparing the title compound.
Materials:
-
Triethyl phosphite
-
Ethyl chloroacetate
-
Phenetole (as a high-boiling solvent)[8]
-
Reaction kettle equipped with a dropping funnel, condenser, and nitrogen inlet/outlet
-
Absorption kettle for chloroethane
Procedure:
-
Charge the reaction kettle with phenetole and triethyl phosphite under a nitrogen atmosphere.[8]
-
Heat the mixture to 120-130 °C.[8]
-
Slowly add ethyl chloroacetate dropwise to the heated mixture. Chloroethane gas will be evolved and should be directed to an absorption kettle.[8]
-
After the addition of ethyl chloroacetate is complete, maintain the reaction temperature at 120-130 °C for an additional 3-4 hours.[8]
-
To ensure the complete removal of the chloroethane byproduct, introduce a stream of nitrogen into the reaction kettle for approximately 1 hour.[8]
-
The crude product can then be purified by fractional distillation under reduced pressure to yield pure Ethyl (diethoxyphosphoryl)acetate.
The Horner-Wadsworth-Emmons Reaction: A Pillar of Alkene Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is the premier application of Ethyl (diethoxyphosphoryl)acetate. It involves the reaction of the phosphonate carbanion (generated by deprotonation of the α-carbon) with an aldehyde or ketone to produce an alkene. A key advantage of the HWE reaction over the classical Wittig reaction is that the byproduct, a water-soluble phosphate salt, is easily removed during aqueous workup. Furthermore, the HWE reaction typically affords the thermodynamically more stable (E)-alkene with high selectivity.[1][2][3]
Reaction Mechanism: Horner-Wadsworth-Emmons Reaction
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Protocol: (E)-Selective Olefination of an Aldehyde
This protocol details a general procedure for the HWE reaction using sodium hydride as the base, which typically yields the (E)-alkene with high selectivity.[9][10]
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl (diethoxyphosphoryl)acetate
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Ylide:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension and cool to 0 °C using an ice bath.
-
Slowly add Ethyl (diethoxyphosphoryl)acetate (1.1 equivalents) dropwise to the stirred NaH suspension. Hydrogen gas will evolve.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30-60 minutes, or until hydrogen evolution ceases. This forms the phosphonate carbanion (ylide).
-
-
Reaction with the Aldehyde:
-
Cool the resulting ylide solution back to 0 °C.
-
Dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and partition between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure (E)-alkene.
-
Spectroscopic Characterization
The structural elucidation and purity assessment of Ethyl (diethoxyphosphoryl)acetate are routinely performed using spectroscopic techniques. Below is a summary of the expected spectral data.
| Technique | Expected Features |
| ¹H NMR | δ (ppm): ~4.1 (q, 4H, -P(O)(OCH₂ CH₃)₂), ~4.0 (q, 2H, -CO₂CH₂ CH₃), ~2.9 (d, JP-H ≈ 22 Hz, 2H, -P(O)CH₂ CO₂-), ~1.3 (t, 6H, -P(O)(OCH₂CH₃ )₂), ~1.2 (t, 3H, -CO₂CH₂CH₃ ). The key feature is the doublet for the methylene protons adjacent to the phosphorus atom, with a characteristic phosphorus-hydrogen coupling constant. |
| ¹³C NMR | δ (ppm): ~166 (d, JP-C ≈ 6 Hz, C =O), ~62 (d, JP-C ≈ 6 Hz, -P(O)(C H₂CH₃)₂), ~61 (-C H₂CO₂-), ~34 (d, JP-C ≈ 135 Hz, -P(O)C H₂CO₂-), ~16 (d, JP-C ≈ 6 Hz, -P(O)(OCH₂C H₃)₂), ~14 (-CO₂CH₂C H₃). The most notable signal is the carbon directly bonded to phosphorus, which appears as a doublet with a large one-bond phosphorus-carbon coupling constant.[11] |
| ³¹P NMR | A single resonance is expected in the range of δ 18-22 ppm (relative to 85% H₃PO₄). |
| IR (Infrared) | ν (cm⁻¹): ~2980 (C-H stretch), ~1735 (strong, C=O stretch of the ester), ~1250 (strong, P=O stretch), ~1025 (strong, P-O-C stretch).[4] |
Safety and Handling
As a laboratory chemical, Ethyl (diethoxyphosphoryl)acetate requires careful handling to ensure personal safety. It is classified as an irritant, causing skin and serious eye irritation.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[13]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[14]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]
-
Skin: Remove contaminated clothing and wash skin with soap and plenty of water. Seek medical attention if irritation develops or persists.[14]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[14]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
-
Conclusion and Future Outlook
Ethyl (diethoxyphosphoryl)acetate (CAS 867-13-0) is more than just a chemical reagent; it is a testament to the power of organophosphorus chemistry in enabling complex molecular construction. Its reliability in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of (E)-alkenes has cemented its place in the synthetic chemist's toolbox. For professionals in drug discovery and development, a mastery of its application is crucial for the efficient synthesis of lead compounds and active pharmaceutical ingredients. As the demand for structurally diverse and complex molecules continues to grow, the importance of foundational reagents like Ethyl (diethoxyphosphoryl)acetate will only be further amplified. The continued development of novel phosphonate reagents and methodologies promises to expand the synthetic utility of this venerable reaction, opening new avenues for innovation in medicine and materials science.
References
-
Organic Syntheses Procedure. (n.d.). 10. Retrieved March 14, 2026, from [Link]
-
The Royal Society of Chemistry. (2016). Supporting Information. Retrieved March 14, 2026, from [Link]
-
PubChem. (n.d.). Triethyl phosphonoacetate. Retrieved March 14, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 2-bromo-2-(diethoxyphosphoryl)acetate. Retrieved March 14, 2026, from [Link]
-
SpectraBase. (n.d.). Ethyl 2-[(S)-(2-benzyloxycarbonylamino)propanoyl]amino-2-(diethoxyphosphoryl)acetate - Optional[13C NMR] - Chemical Shifts. Retrieved March 14, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). NMR Chemical Shifts. Retrieved March 14, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Δ 1 -α-Cyclohexaneacetic acid, ethyl ester. Retrieved March 14, 2026, from [Link]
- Google Patents. (n.d.). CN114085245A - Preparation method of triethyl phosphorylacetate.
-
Studylib. (n.d.). Horner-Wadsworth-Emmons Synthesis: Lab Guide. Retrieved March 14, 2026, from [Link]
-
JEOL. (n.d.). NM230005E. Retrieved March 14, 2026, from [Link]
-
ResearchGate. (n.d.). Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles. Retrieved March 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved March 14, 2026, from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved March 14, 2026, from [Link]
-
Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved March 14, 2026, from [Link]
-
S.A.S. (n.d.). Matrix-Isolation Infrared Spectroscopy of Organic Phosphates. Retrieved March 14, 2026, from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Triethyl phosphonoacetate ,97+%. Retrieved March 14, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved March 14, 2026, from [Link]
-
Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET. Retrieved March 14, 2026, from [Link]
Sources
- 1. studylib.net [studylib.net]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Triethyl phosphonoacetate | C8H17O5P | CID 13345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin-orbit and explicit solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN114085245A - Preparation method of triethyl phosphorylacetate - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jeol.com [jeol.com]
- 12. Triethyl phosphate [webbook.nist.gov]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. researchgate.net [researchgate.net]
